H-Orn(Fmoc)-OH

Descripción general

Descripción

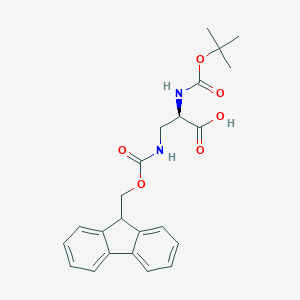

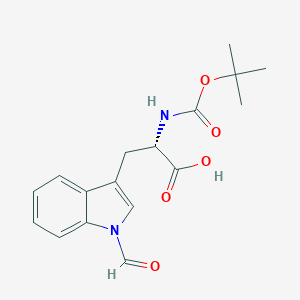

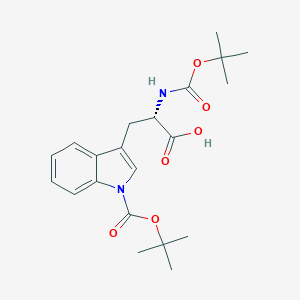

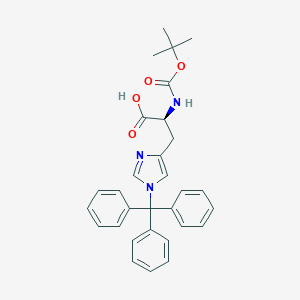

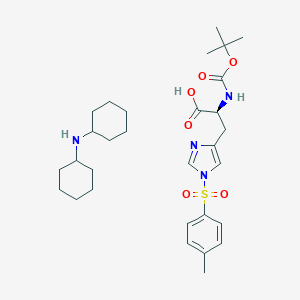

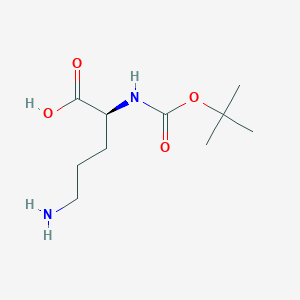

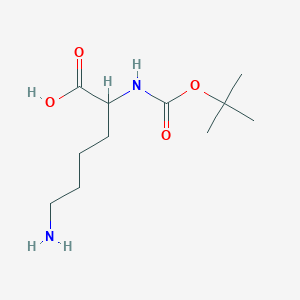

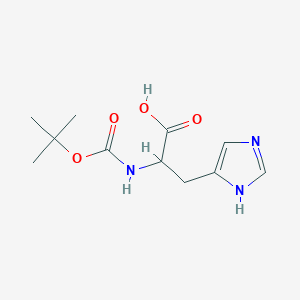

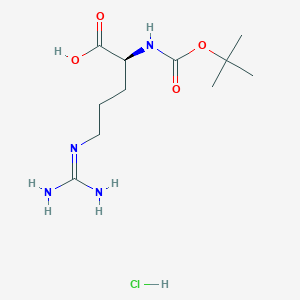

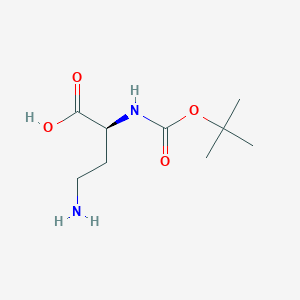

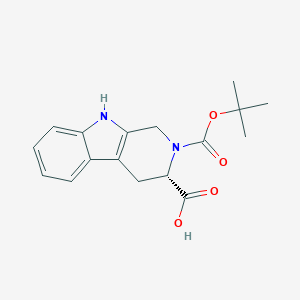

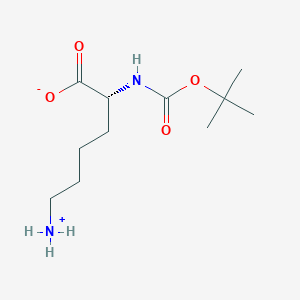

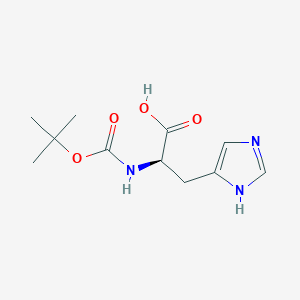

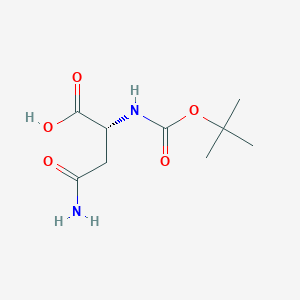

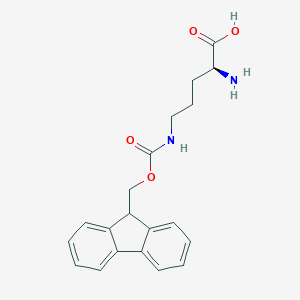

“H-Orn(Fmoc)-OH” is a molecule with the molecular formula C20H22N2O4 . It is also known by various synonyms such as L-Orn(Fmoc)-OH, ORNITHINE(FMOC)-OH, Nδ-Fmoc-L-ornithine, and others .

Synthesis Analysis

The synthesis of “H-Orn(Fmoc)-OH” involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides . The Fmoc (fluorenylmethyloxycarbonyl) strategy is commonly used in SPPS . The synthesis involves the use of resin, the ninhydrin test, various protecting groups, coupling reagents for peptide bond formation, and the cleavage process .

Molecular Structure Analysis

The molecular structure of “H-Orn(Fmoc)-OH” includes a fluorenyl group, which has a strong absorbance in the ultraviolet region . This property is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Chemical Reactions Analysis

The Fmoc group in “H-Orn(Fmoc)-OH” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

“H-Orn(Fmoc)-OH” has an average mass of 354.400 Da and a mono-isotopic mass of 354.157959 Da . It has been shown to form various structures that have unique properties, making it an excellent bio-organic scaffold for diverse applications .

Aplicaciones Científicas De Investigación

Hydrogel Formation

H-Orn(Fmoc)-OH is used in the synthesis of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging . The Fmoc-derivatives of series K peptides, which include H-Orn(Fmoc)-OH, have been found to retain their capability to form gels .

Biomedical Applications

The hydrogels formed by H-Orn(Fmoc)-OH have potential biomedical applications. They are biocompatible and can create a physiologically relevant environment for in vitro experiments . This makes them suitable for use in biological and biomedical fields .

Biotechnological Applications

In addition to biomedical applications, the hydrogels formed by H-Orn(Fmoc)-OH also have potential biotechnological applications . Their chemical and physical responsiveness to stimuli, intrinsic biocompatibility, chemical accessibility, and tunability make them advantageous compared to polymeric gels .

Drug Delivery

The hydrogels formed by H-Orn(Fmoc)-OH can be used as drug delivery systems . Their ability to gel in aqueous solutions makes them suitable for this purpose .

Diagnostic Tools for Imaging

H-Orn(Fmoc)-OH can be used in the creation of diagnostic tools for imaging . The hydrogels it forms can be used in imaging applications, providing a useful tool in the field of diagnostics .

Tissue Engineering

The hydrogels formed by H-Orn(Fmoc)-OH can be used in tissue engineering . In particular, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Mecanismo De Acción

Target of Action

H-Orn(Fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-modified amino acids and short peptides are known to self-assemble into hydrogels, which have potential applications in biomedical fields .

Mode of Action

The mode of action of H-Orn(Fmoc)-OH is primarily through the self-assembly of the compound into hydrogel structures . This self-assembly is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Fmoc group and the phenylalanine covalent linkage, along with the flexibility of the side chain, pH, and buffer ions, play key roles in the self-assembly of Fmoc-modified short peptides .

Biochemical Pathways

It’s worth noting that fmoc-modified amino acids and short peptides can influence various biological processes through their ability to form hydrogels .

Pharmacokinetics

A study on a similar compound, fmoc-phenylalanine, revealed that it has favorable oral bioavailability and in-vivo tolerance . The compound displayed a suitable pharmacokinetic profile, and its intra-peritoneal administration was well-tolerated by mice .

Result of Action

The primary result of H-Orn(Fmoc)-OH’s action is the formation of hydrogels. These hydrogels have potential applications in various fields, including tissue engineering and drug delivery . For instance, one study found that a hydrogel formed by a Fmoc-derivative promoted cell attachment and favored cell duplication, supporting cell growth on the hydrogel support .

Action Environment

The action of H-Orn(Fmoc)-OH can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of Fmoc-modified short peptides . Additionally, the hydrogel formation process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .

Safety and Hazards

Direcciones Futuras

The use of Fmoc-protected peptides, such as “H-Orn(Fmoc)-OH”, in the formation of hydrogels has been gaining interest due to their ease of synthesis and potential applications as functional materials . These hydrogels could be used for various biomedical applications, including drug delivery and diagnostic tools for imaging .

Propiedades

IUPAC Name |

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSWMYLYLRAMJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Orn(Fmoc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.